molecular formula C9H18O B13462959 3-(2-Methylpropyl)cyclopentan-1-ol CAS No. 1495418-53-5

3-(2-Methylpropyl)cyclopentan-1-ol

Cat. No.: B13462959
CAS No.: 1495418-53-5
M. Wt: 142.24 g/mol
InChI Key: GUSLPUXZPBPLOD-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)cyclopentan-1-ol is an organic compound with the molecular formula C10H20O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound features a cyclopentane ring substituted with a 2-methylpropyl group and a hydroxyl group at the first carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)cyclopentan-1-ol can be achieved through various methods. One common approach involves the hydrogenation of cyclopentenols. For example, ruthenium carbene complexes can catalyze ring-closing metathesis (RCM) followed by hydrogenation under ambient temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation processes. These methods utilize catalysts such as palladium or platinum to facilitate the hydrogenation of cyclopentenols to cyclopentanols under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: Cyclopentane.

    Substitution: Cyclopentyl halides.

Scientific Research Applications

3-(2-Methylpropyl)cyclopentan-1-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various metabolic pathways, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler cycloalkane with a hydroxyl group.

    Cyclopentanone: The oxidized form of cyclopentanol.

    Cyclohexanol: A six-membered ring analog with a hydroxyl group.

Uniqueness

3-(2-Methylpropyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropyl group enhances its hydrophobicity and influences its reactivity compared to simpler cycloalkanes.

Properties

CAS No.

1495418-53-5

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-(2-methylpropyl)cyclopentan-1-ol

InChI

InChI=1S/C9H18O/c1-7(2)5-8-3-4-9(10)6-8/h7-10H,3-6H2,1-2H3

InChI Key

GUSLPUXZPBPLOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCC(C1)O

Origin of Product

United States

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